1-Methoxyhexane

Catalog No.
S579837
CAS No.
4747-07-3
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxyhexane

CAS Number

4747-07-3

Product Name

1-Methoxyhexane

IUPAC Name

1-methoxyhexane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3

InChI Key

ICBJCVRQDSQPGI-UHFFFAOYSA-N

SMILES

CCCCCCOC

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

1-methoxyhexane, hexyl methyl ether, methyl hexyl ether

Canonical SMILES

CCCCCCOC

The exact mass of the compound 1-Methoxyhexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methoxyhexane (CAS 4747-07-3), also known as hexyl methyl ether, is an asymmetric aliphatic ether characterized by a six-carbon alkyl chain and a single methoxy group [1]. Exhibiting a low mass density of approximately 0.77 g/cm³ and a boiling point of 126.1 °C, it functions as a stable, non-polar, aprotic solvent . In industrial and advanced research procurement, 1-methoxyhexane is primarily valued for its specific solvation thermodynamics. Unlike shorter-chain symmetric ethers, its extended hydrophobic tail significantly reduces its solvating power for highly polar or ionic species. This property has established it as a critical sparingly solvating co-solvent in next-generation electrochemical systems, particularly lithium-sulfur batteries, as well as a low-volatility medium for specialized non-polar extractions [REFS-1, REFS-2].

Substituting 1-methoxyhexane with generic ethers fundamentally compromises application-critical performance, particularly in electrochemical environments. Standard symmetric or highly coordinating ethers, such as 1,2-dimethoxyethane (DME), possess high donor numbers and readily dissolve lithium polysulfides, triggering parasitic shuttle effects that rapidly degrade battery capacity[1]. Conversely, attempting to replicate 1-methoxyhexane's weak solvation by substituting it with hydrofluoroethers (HFEs) introduces a severe weight penalty; the high mass density of fluorinated solvents reduces the gravimetric energy density of the final cell [2]. 1-Methoxyhexane cannot be generically replaced because it occupies a specific intersection of low polysulfide solubility and low mass density, a combination strictly required for high-yield Li-S energy storage architectures [REFS-1, REFS-2].

Intrinsic Polysulfide Shuttle Suppression in Li-S Batteries

In lithium-sulfur (Li-S) battery formulations, the choice of ether solvent dictates cycle life. Standard highly coordinating solvents like 1,2-dimethoxyethane (DME) dissolve lithium polysulfides (Li2Sx), causing a parasitic shuttle effect. Substituting DME with 1-methoxyhexane (HME) creates a sparingly solvating environment that intrinsically limits polysulfide dissolution. When formulated with 1,3-dioxolane (DOL), the HME-based electrolyte suppresses this shuttle effect, maintaining a 98% Coulombic efficiency over 50 cycles [1].

Evidence DimensionCoulombic Efficiency and Shuttle Suppression
Target Compound DataMaintains ~98% Coulombic efficiency for over 50 cycles (HME/DOL blend)
Comparator Or BaselineDME/DOL baseline (exhibits rapid capacity fade and low CE due to high polysulfide solubility)
Quantified DifferenceSustained 98% CE with intrinsic suppression of the parasitic polysulfide shuttle
ConditionsCoin cells using HME/DOL solvent blends with 2 M lithium bis(trifluoromethanesulfonylimide) (LiTFSI) salt

Battery engineers must specify 1-methoxyhexane over standard DME to achieve long-cycle stability in Li-S cells without relying on heavy protective additives.

Gravimetric Energy Density Optimization vs. Fluorinated Solvents

To achieve weak solvation in Li-S batteries, developers often dilute electrolytes with hydrofluoroethers (HFEs). However, HFEs possess high mass densities, which limits the overall gravimetric energy density of the battery. 1-Methoxyhexane offers the same sparingly solvating benefits but features a significantly lower mass density (~0.77 g/cm³). Prototype Li-S cells utilizing HME/DOL electrolytes achieve actual energy densities up to 381–400 Wh/kg, outperforming heavier HFE-diluted systems[1].

Evidence DimensionCell-Level Gravimetric Energy Density
Target Compound Data381 to 400 Wh/kg (using HME/DOL low-density electrolyte)
Comparator Or BaselineHFE-diluted electrolytes (suffer from high solvent weight, reducing Wh/kg)
Quantified DifferenceSignificant weight reduction at the prototype cell level enabling up to 400 Wh/kg
Conditions2.5 Ah-level pouch cells and prototype Li-S cells with weakly solvating electrolytes

Procurement of 1-methoxyhexane enables battery manufacturers to hit strict gravimetric energy density targets that are mathematically impossible with heavy fluorinated solvents.

Thermal Processing Window in Non-Polar Extractions

For industrial extractions requiring a non-polar, aprotic ether, diethyl ether is often the default choice. However, its extreme volatility (boiling point 34.6 °C) poses flammability risks and limits high-temperature processing. 1-Methoxyhexane provides an extended aliphatic chain that raises the boiling point to 126.1 °C, reducing vapor pressure at room temperature while maintaining non-polar solvation characteristics .

Evidence DimensionBoiling Point / Thermal Processing Window
Target Compound DataBoiling point of 126.1 °C
Comparator Or BaselineDiethyl ether (Boiling point 34.6 °C)
Quantified Difference91.5 °C increase in boiling point compared to diethyl ether
ConditionsStandard atmospheric pressure (101.3 kPa)

Facilities can conduct high-temperature non-polar extractions safely with significantly reduced evaporative losses and explosion hazards compared to lighter ethers.

Sparingly Solvating Electrolytes for High-Energy Li-S Batteries

1-Methoxyhexane is a critical co-solvent for formulating low-density, weakly solvating electrolytes in lithium-sulfur pouch cells. By replacing highly coordinating ethers like DME or heavy fluorinated solvents like HFEs, it intrinsically suppresses the polysulfide shuttle effect while minimizing electrolyte weight, directly enabling actual energy densities approaching 400 Wh/kg [1].

Low-Volatility Medium for High-Temperature Non-Polar Extractions

Due to its elevated boiling point of 126.1 °C and strong non-polar characteristics, 1-methoxyhexane is an effective substitute for highly volatile solvents like diethyl ether or hexane in industrial extractions. It allows for safer handling, reduced evaporative loss, and expanded thermal processing windows during the isolation of non-polar natural products or synthetic intermediates .

Aprotic Reaction Environment for Organometallic Synthesis

As an asymmetric, aprotic ether with low moisture absorption, 1-methoxyhexane serves as a robust solvent for moisture-sensitive organometallic reactions. Its weak Lewis basicity compared to symmetric ethers provides a distinct solvation environment that modulates the reactivity of Grignard or organolithium reagents without the volatility risks of lighter ethers .

Physical Description

Clear colourless liquid; pear, banana green tones upon dilution with sweet herbaceous lavender-like notes at higer concentration

XLogP3

2.4

Boiling Point

126.1 °C

Density

0.765-0.775

UNII

R99K6ANQ7T

GHS Hazard Statements

Aggregated GHS information provided by 1610 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (88.32%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4747-07-3

Wikipedia

1-methoxyhexane

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Solvent

General Manufacturing Information

Hexane, 1-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types